Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

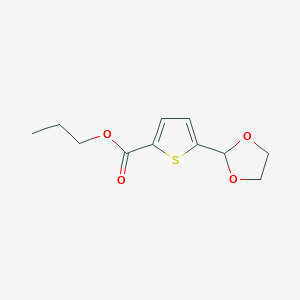

Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is an organic compound that features a thiophene ring substituted with a propyl ester and a 1,3-dioxolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetalization processes using efficient catalysts such as zirconium tetrachloride (ZrCl4) under mild reaction conditions . The use of molecular sieves or orthoesters can also provide effective water removal through chemical reaction or physical sequestration .

Análisis De Reacciones Químicas

Types of Reactions

Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as KMnO4, OsO4, or CrO3/Py.

Reduction: Reduction can be achieved using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, or NaBH4.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, RCuLi, enolates, NH3, RNH2, and NaOCH3.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Reducing agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Nucleophiles: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.

Medicine: Investigated for its potential anticancer activity and other therapeutic applications.

Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other molecular interactions . Further research is needed to fully elucidate the specific pathways and targets involved.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate include:

1,3-Dioxanes: These compounds share the 1,3-dioxolane ring structure and are used in similar applications.

Benzo[d][1,3]dioxole derivatives: These compounds have similar structural motifs and are investigated for their biological and pharmaceutical applications.

Indole derivatives: These compounds have diverse biological activities and are used in drug design and development.

Uniqueness

This compound is unique due to its combination of a thiophene ring, a propyl ester, and a 1,3-dioxolane ring. This unique structure provides specific chemical and biological properties that make it valuable for various applications in research and industry.

Actividad Biológica

Propyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate (CAS 898772-11-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₁₄O₄S

- Molecular Weight : 246.30 g/mol

- Structure : The compound features a thiophene ring and a dioxolane moiety, which contribute to its unique chemical behavior.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focusing on thiophene derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the presence of the thiophene ring enhances antibacterial activity through mechanisms such as disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. Studies have shown that dioxolane-containing compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and could have implications in therapeutic applications for diseases associated with oxidative stress .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This suggests that this compound could be beneficial in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated a significant reduction in bacterial growth for Staphylococcus aureus and Escherichia coli when exposed to the compound at varying concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Study on Antioxidant Activity

In another investigation assessing antioxidant properties, the compound was subjected to DPPH radical scavenging assays. The results showed that this compound exhibited a scavenging activity of 70% at a concentration of 100 µg/mL, indicating strong antioxidant capabilities.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 50 |

| 100 | 70 |

Propiedades

IUPAC Name |

propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-2-5-13-10(12)8-3-4-9(16-8)11-14-6-7-15-11/h3-4,11H,2,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWARJZHYNFAIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641885 |

Source

|

| Record name | Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-11-7 |

Source

|

| Record name | Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.